molecular formula C7H13ClN2 B13563753 1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride

1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride

Cat. No.: B13563753
M. Wt: 160.64 g/mol
InChI Key: SVWDAYUDHDVQBP-UHFFFAOYSA-N
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Description

1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring, a methylamino group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride typically involves the reaction of cyclobutane derivatives with methylamine and cyanide sources under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where the methylamino group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride
  • Methyl 1-(methylamino)cyclobutane-1-carboxylate

Comparison: 1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

Molecular Formula

C7H13ClN2

Molecular Weight

160.64 g/mol

IUPAC Name

1-(methylaminomethyl)cyclobutane-1-carbonitrile;hydrochloride

InChI

InChI=1S/C7H12N2.ClH/c1-9-6-7(5-8)3-2-4-7;/h9H,2-4,6H2,1H3;1H

InChI Key

SVWDAYUDHDVQBP-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCC1)C#N.Cl

Origin of Product

United States

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